molecular formula C26H29N3O2S B2497059 N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(3-phenylpropyl)oxalamide CAS No. 898424-64-1

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(3-phenylpropyl)oxalamide

Cat. No. B2497059
CAS RN: 898424-64-1
M. Wt: 447.6
InChI Key: PPUWCLPQXAHUJJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Research on similar compounds indicates a variety of synthesis methods that could be applicable. For instance, compounds with the dihydroisoquinolinyl moiety often involve cyclization reactions, where starting materials such as benzylamines are cyclized to form the isoquinoline skeleton under specific conditions (Brooks, Harcourt, & Waigh, 1973)(Brooks et al., 1973). Other synthesis routes may involve the use of phosphazenes in Aza-Wittig reactions to create complex heterocyclic structures, including isoquinolines (Palacios, Alonso, & Rubiales, 1997)(Palacios et al., 1997).

Molecular Structure Analysis

Molecular structure analysis often involves X-ray crystallography to determine conformational features. For example, the crystal structure analysis of a closely related compound provided insights into its conformation and the interactions stabilizing the structure (Rimaz et al., 2009)(Rimaz et al., 2009). Such analyses are crucial for understanding the molecular geometry and potential reactivity of the compound.

Chemical Reactions and Properties

Chemical reactions involving similar compounds can yield a variety of products, depending on the reactants and conditions. For instance, reactions of N-phenylamide and phenyl (thio)esters with benzene under superelectrophilic activation have been shown to produce dihydroquinolinones and dihydrocoumarins (Ryabukhin, Vasilyev, & Vyazmin, 2012)(Ryabukhin et al., 2012).

Physical Properties Analysis

The physical properties of compounds with similar structural features can be analyzed through various spectroscopic techniques. These properties include melting points, solubility, and molecular weight, which are essential for understanding the compound's behavior in different environments.

Chemical Properties Analysis

The chemical properties, such as reactivity with different reagents, stability under various conditions, and potential for forming derivatives, are critical for applications in medicinal chemistry and material science. The synthesis and characterization of α-aminophosphonate derivatives containing a 2-oxoquinoline structure, for instance, have revealed significant insights into their potential as anticancer agents (Fang et al., 2016)(Fang et al., 2016).

Scientific Research Applications

Blockade of Orexin Receptors

Research on orexins, peptides involved in wakefulness, has explored compounds that can modulate orexin receptors. For instance, the study of dual OX1/2R antagonists, like almorexant, has shown sleep promotion in animals and humans. Blockade of these receptors affects sleep-wake modulation and monoamine release, providing a potential therapeutic avenue for sleep disorders (Dugovic et al., 2009).

Cardiovascular Applications

Compounds with 1,4-dihydro-2H-isoquinoline derivatives have shown activity in the coronary circulation and possess anti-arrhythmic actions, suggesting potential in treating heart rhythm disorders (Wienecke, Fink, & Sagerer, 2005).

Anticancer Agents

The synthesis of novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure has led to compounds with moderate to high levels of antitumor activities against various cancer cell lines. This research direction underscores the potential of such compounds in developing new anticancer agents (Fang et al., 2016).

Antimicrobial Agents

New quinazolines have been synthesized and evaluated for their antimicrobial activities, providing a framework for developing compounds targeting bacterial and fungal infections (Desai, Shihora, & Moradia, 2007).

Dual Inhibitor for Tyrosine Kinases

A new ethyl 2-((3-(4-fluorophenyl)-6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio) acetate compound has been developed, showing potent inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases. This suggests potential for treating cancers by inhibiting these critical signaling pathways (Riadi et al., 2021).

Phosphorescent Red Iridium(III) Emitters

Research into new phosphorescent red iridium(III) emitters for potential application in organic light-emitting diodes (OLEDs) has been conducted. This work contributes to the development of materials for more efficient and versatile lighting and display technologies (Adamovich et al., 2021).

properties

IUPAC Name

N'-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]-N-(3-phenylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3O2S/c30-25(27-15-6-10-20-8-2-1-3-9-20)26(31)28-18-23(24-13-7-17-32-24)29-16-14-21-11-4-5-12-22(21)19-29/h1-5,7-9,11-13,17,23H,6,10,14-16,18-19H2,(H,27,30)(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPUWCLPQXAHUJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(CNC(=O)C(=O)NCCCC3=CC=CC=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(3-phenylpropyl)oxalamide

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